(E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid
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Overview
Description
(E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid is a compound that features an imidazole ring attached to a phenyl group, which is further connected to a propenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid typically involves a Claisen–Schmidt condensation reaction. This reaction is performed by combining 4-(1H-imidazol-1-yl)benzaldehyde with an appropriate acetophenone derivative in the presence of a base such as aqueous sodium hydroxide in methanol . The reaction mixture is stirred at room temperature, and the product is obtained after recrystallization from hot methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be alkylated or acylated.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Carboxylic acids or ketones, depending on the extent of oxidation.
Reduction: Alcohols or amines, depending on the functional groups present.
Substitution: Alkylated or acylated imidazole derivatives.
Scientific Research Applications
(E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid involves its interaction with various molecular targets. The imidazole ring can bind to metal ions or enzymes, inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s biological effects. The propenoic acid moiety can also participate in conjugation reactions, enhancing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler compound with a similar ring structure, used widely in pharmaceuticals.
Histidine: An amino acid containing an imidazole ring, essential for protein synthesis.
Metronidazole: An antibiotic with an imidazole ring, used to treat bacterial and parasitic infections.
Uniqueness
(E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid is unique due to its combination of an imidazole ring with a propenoic acid moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c16-13(17)6-5-11-1-3-12(4-2-11)9-15-8-7-14-10-15/h1-8,10H,9H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZKQBHERIJWAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CN=C2)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40861011 |
Source
|
Record name | 3-{4-[(1H-Imidazol-1-yl)methyl]phenyl}prop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40861011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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